molecular formula C6H12OS B1472920 [1-(Methylsulfanyl)cyclobutyl]methanol CAS No. 84657-77-2

[1-(Methylsulfanyl)cyclobutyl]methanol

Cat. No.: B1472920
CAS No.: 84657-77-2
M. Wt: 132.23 g/mol
InChI Key: LUFYBOHKOILFNG-UHFFFAOYSA-N
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Description

[1-(Methylsulfanyl)cyclobutyl]methanol, with the CAS registry number 84657-77-2, is a high-purity chemical compound offered for research and development purposes. This organosulfur compound features a cyclobutane ring core substituted with both a methylsulfanyl group and a methanol functional group. Its molecular formula is C6H12OS, and it has a molecular weight of 132.22 g/mol . This chemical serves as a versatile and valuable building block (synthon) in organic synthesis, particularly in medicinal chemistry. The presence of both the sulfur-containing methylsulfanyl group and the hydroxyl group makes it a useful intermediate for constructing more complex molecules. Its primary research application lies in the exploration and development of novel pharmacologically active compounds. Recent patent literature indicates that structurally related sulfoxide and sulfoximine derivatives are being investigated as potent and selective inhibitors of the NaV1.8 (SCN10A) voltage-gated sodium channel, a promising therapeutic target for the treatment of pain . Researchers may utilize this compound as a precursor in the synthesis of such potential drug candidates. The compound is characterized by a purity of 95.0% or higher . It is classified with the signal word "Warning" and carries specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application to humans or animals .

Properties

IUPAC Name

(1-methylsulfanylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-8-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFYBOHKOILFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Methylsulfanyl)cyclobutyl]methanol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and recent research findings.

Chemical Structure

The compound features a cyclobutyl ring with a methylsulfanyl group and a hydroxymethyl group. This unique arrangement may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against several pathogens.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
  • Mechanism of Action : The compound's mechanism may involve enzyme inhibition or modulation of specific cellular pathways.

Antimicrobial Activity

Recent studies evaluated the antimicrobial properties of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These results indicate that this compound demonstrates significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have assessed the effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes the findings:

Cell LineIC50 (µg/mL)Effect Observed
HeLa30Inhibition of proliferation
A54940Induction of apoptosis

The IC50 values indicate that this compound effectively inhibits cell growth and induces apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

Case Studies

One notable study investigated the effects of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, resulting in improved survival rates in animal models. This synergistic effect underscores the compound's potential role in cancer treatment regimens.

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The methylsulfanyl group may interact with active sites of enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : The compound might influence signaling pathways related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Substituent-Driven Properties

The table below compares [1-(Methylsulfanyl)cyclobutyl]methanol with similar cyclobutyl methanol derivatives:

Compound Molecular Formula Substituent Molecular Weight Key Functional Groups Notable Properties References
This compound C₆H₁₂OS Methylsulfanyl ~132.22 Thioether, Alcohol Moderate polarity; potential for CH–π or hydrogen-bond interactions in crystal packing
(1-Methylcyclobutyl)methanol C₆H₁₂O Methyl 100.16 Alkyl, Alcohol Lower polarity; typical alcohol solubility and reactivity
[1-[(Dimethylamino)methyl]cyclobutyl]methanol C₈H₁₇NO Dimethylamino 143.23 Amine, Alcohol Basic character; forms salts in acidic conditions; enhanced water solubility

Key Observations:

  • Polarity and Solubility: The methylsulfanyl group confers intermediate polarity between methyl (nonpolar) and dimethylamino (polar, basic). This may enhance solubility in organic solvents compared to the methyl analog but reduce aqueous solubility relative to the dimethylamino derivative.
  • Reactivity : The thioether group is susceptible to oxidation (forming sulfoxides/sulfones), unlike the inert methyl group or the amine’s acid-base reactivity .
  • Crystallinity : Methylsulfanyl-containing compounds often exhibit unique crystal packing via CH–H or CH–π interactions, as seen in naphthofuran analogs .

Chromatographic Behavior

Evidence from pharmacopeial methods () highlights how substituents influence chromatographic retention. For example:

  • Sibutramine-related compounds with chlorophenyl or dimethylamino groups show distinct relative retention times (RRTs) due to polarity differences .
  • Predicted Behavior: this compound’s thioether group may result in an RRT between nonpolar methyl analogs (e.g., RRT ~0.33–0.42 for alkyl-substituted cyclobutanes) and polar amines (e.g., RRT ~1.45 for chlorophenyl derivatives) .

Preparation Methods

Cyclobutane Derivative Functionalization via Substitution Reactions

A key method for preparing substituted cyclobutanes such as [1-(Methylsulfanyl)cyclobutyl]methanol involves the introduction of methylsulfanyl groups onto a cyclobutane ring bearing hydroxymethyl substituents. According to Japanese patent JP2968856B2, substituted cyclobutanes with methylsulfanyl groups can be synthesized through multi-step processes involving protected intermediates and selective substitution reactions.

  • General Approach : Starting from cyclobutane derivatives bearing hydroxymethyl groups, methylsulfanyl substituents are introduced typically via nucleophilic substitution using methylthiolate or methylsulfanyl reagents.
  • Protecting Groups : The use of silyl protecting groups (e.g., tert-butyl(dimethyl)silyl ethers) on hydroxyl functionalities is reported to facilitate selective reactions and improve yields.
  • Stereochemistry Control : The patent highlights the preparation of stereoisomeric forms such as (1r,2r)- and (1s,2s)-2-(hydroxymethyl)-3,3-bis(methylsulfanyl)cyclobutyl methanol, indicating the importance of stereochemical control during synthesis.

This method is particularly useful for obtaining bis(methylsulfanyl) substituted cyclobutyl methanols but can be adapted for monosubstituted derivatives like this compound by controlling reaction conditions and stoichiometry.

Catalytic Hydrogenation of Cyclobutanecarboxaldehyde Derivatives

While direct literature on this compound preparation via hydrogenation is limited, related alcohols such as cyclopropylmethanol are prepared by catalytic hydrogenation of corresponding aldehydes. This method can be extrapolated to cyclobutyl systems.

  • Catalysts Used : Raney nickel or cobalt catalysts are employed for selective hydrogenation of cycloalkane carboxaldehydes to cycloalkylmethanols under mild temperature and pressure conditions.
  • Reaction Conditions : Typical conditions include temperatures between 20–50°C and hydrogen pressures of 2.4–5.2 bar, often in inert solvents like cyclohexane or heptane.
  • Selectivity and Yield : High selectivity (93–100%) for alcohol formation is achievable, with minimal over-reduction or ring hydrogenation side products.

Although this method is more documented for cyclopropylmethanol, it provides a framework for synthesizing cyclobutylmethanol derivatives, which can then be functionalized with methylsulfanyl groups through subsequent substitution.

Sequential One-Pot Synthesis and Microwave-Assisted Methods

Recent advances in heterocyclic chemistry demonstrate the utility of microwave-assisted one-pot syntheses to improve reaction efficiency and yields. While these methods are primarily reported for pyrazolo[1,5-a]triazines bearing methylsulfanyl substituents, the principles can be adapted for cyclobutyl systems.

  • Microwave Heating : Enhances reaction rates and yields by providing efficient dielectric heating, reducing reaction times from hours to minutes.
  • One-Pot Strategy : Combines multiple reaction steps without intermediate purification, improving overall yield and simplifying work-up.
  • Application to Methylsulfanyl Introduction : For example, methylation of thiol groups with methyl iodide in basic conditions can be efficiently performed under microwave irradiation, facilitating the formation of methylsulfanyl substituents.

This approach offers a modern alternative to classical stepwise syntheses, potentially applicable to the preparation of this compound by integrating hydroxymethylation, thiolation, and methylation steps in a streamlined process.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Substitution on Hydroxymethylcyclobutane Methylthiolate reagents, silyl protecting groups Stereochemical control, high substitution selectivity Multi-step, requires protecting group manipulations
Catalytic Hydrogenation of Aldehydes Raney Ni/Co catalysts, H2 pressure, 20–50°C, inert solvent High selectivity, mild conditions Specific to aldehyde precursors, may require post-functionalization
Microwave-Assisted One-Pot Synthesis Microwave irradiation, methyl iodide, NaOH, ethanol Rapid, high yield, less purification steps Mainly demonstrated for heterocycles, adaptation needed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Methylsulfanyl)cyclobutyl]methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, cyclobutylmethanol derivatives can react with methylthiolating agents (e.g., methyl disulfide) under catalytic conditions. Optimization includes adjusting catalysts (e.g., transition metals), solvent polarity (e.g., dimethylformamide for polar intermediates), and temperature gradients to minimize side reactions. Post-synthesis purification via distillation or column chromatography enhances purity. Quality control employs gas chromatography (GC) with flame-ionization detectors (FID) using phase G5 columns, as per pharmacopeial standards .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • GC-FID : For purity assessment, use a 0.5-mm × 15-m column with phase G5, nitrogen carrier gas (7.5 mL/min), and temperature gradients (100°C to 215°C) to resolve impurities .
  • NMR Spectroscopy : 1H and 13C NMR confirm the cyclobutyl backbone, methylsulfanyl group (-SCH3), and hydroxyl position. DEPT-135 distinguishes CH, CH2, and CH3 groups.
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and 650–700 cm⁻¹ (C-S stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 146.06 for C6H10OS).

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but limited in water. Adjust solvent systems for reaction homogeneity .
  • Stability : Susceptible to oxidation; store under inert gas (N2/Ar) at 4°C. Monitor degradation via periodic GC analysis.
  • LogP : Estimated at ~1.2 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can biocatalytic approaches improve the sustainability of synthesizing this compound?

  • Methodological Answer : Enzymatic methods using alcohol dehydrogenases or thioetherases enable regioselective sulfanyl group introduction under mild conditions (e.g., pH 7–8, 25–37°C). Solvent engineering with ionic liquids (e.g., [BMIM][BF4]) enhances enzyme stability and reaction efficiency. Recent studies report >80% yield reductions in hazardous waste compared to traditional methods .

Q. What strategies are effective in identifying and quantifying impurities in this compound batches?

  • Methodological Answer :

  • Impurity Profiling : Use GC-FID with system suitability criteria (resolution ≥1.3 between peaks). Reference relative retention times (RRTs) from pharmacopeial standards (e.g., RRT 0.33–1.45 for related cyclobutyl impurities) .
  • Quantification : Area normalization disregards peaks <0.05%. Limit tests for total impurities (≤0.3%) ensure compliance with ICH guidelines.

Q. How does the methylsulfanyl group influence the compound’s reactivity and potential bioactivity?

  • Methodological Answer :

  • Reactivity : The thioether (-SCH3) acts as a weak hydrogen bond acceptor, influencing nucleophilic substitution rates. Comparative studies with oxygen analogs (e.g., methoxy derivatives) show slower oxidation kinetics but enhanced thermal stability .
  • Bioactivity : Increased lipophilicity improves blood-brain barrier penetration in neuroactive compound analogs. Structure-activity relationship (SAR) studies suggest methylsulfanyl groups enhance binding to cysteine-rich enzyme active sites .

Q. What are emerging methodologies for studying the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradation Assays : OECD 301F tests measure mineralization rates in activated sludge.
  • Ecotoxicology : Acute toxicity studies with Daphnia magna (EC50) and algae (OECD 201) assess aquatic impact.
  • Life Cycle Assessment (LCA) : Models evaluate synthetic routes for carbon footprint and energy efficiency .

Future Research Directions

  • Synthetic Optimization : Explore photoredox catalysis for C-S bond formation under visible light .
  • Biomedical Applications : Investigate antimicrobial activity against multidrug-resistant pathogens via disk diffusion assays .
  • Computational Modeling : DFT studies to predict regioselectivity in derivatization reactions (e.g., sulfoxide formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylsulfanyl)cyclobutyl]methanol
Reactant of Route 2
[1-(Methylsulfanyl)cyclobutyl]methanol

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